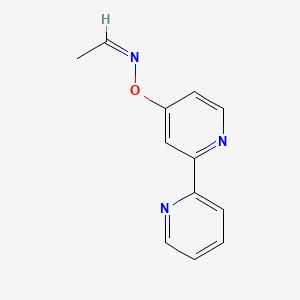![molecular formula C12H26N4O4Zn B13138653 zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
zinc;[(1S)-5-amino-1-carboxypentyl]azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;[(1S)-5-amino-1-carboxypentyl]azanide is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of zinc, an essential trace element, and a specific organic ligand that contributes to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc;[(1S)-5-amino-1-carboxypentyl]azanide typically involves the reaction of zinc salts with the appropriate organic ligands under controlled conditions. One common method involves the use of zinc acetate and the organic ligand in a solvent such as ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced purification techniques ensures the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc;[(1S)-5-amino-1-carboxypentyl]azanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc and the specific organic ligand, which can act as both a nucleophile and an electrophile .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the compound .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc oxide derivatives, while substitution reactions can produce various halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Zinc;[(1S)-5-amino-1-carboxypentyl]azanide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including the Mannich reaction and other carbon-carbon bond-forming reactions. Its unique properties make it an effective catalyst for promoting these reactions under mild conditions .
Biology: In biological research, this compound is studied for its potential role in enzyme regulation and protein synthesis. Zinc is an essential element in many biological processes, and this compound provides a useful model for studying zinc’s interactions with biological molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in wound healing. The compound’s ability to interact with biological molecules makes it a promising candidate for drug development .
Industry: In industry, this compound is used in the production of advanced materials, including metal-organic frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, catalysis, and other areas .
Wirkmechanismus
The mechanism of action of zinc;[(1S)-5-amino-1-carboxypentyl]azanide involves its interaction with various molecular targets, including enzymes and proteins. The zinc ion in the compound can act as a Lewis acid, facilitating the formation of coordination complexes with biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to zinc;[(1S)-5-amino-1-carboxypentyl]azanide include other zinc-containing coordination complexes, such as zinc azide and organozinc compounds. These compounds share some chemical properties with this compound but differ in their specific ligands and reactivity .
Uniqueness: The uniqueness of this compound lies in its specific organic ligand, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C12H26N4O4Zn |
|---|---|
Molekulargewicht |
355.7 g/mol |
IUPAC-Name |
zinc;[(1S)-5-amino-1-carboxypentyl]azanide |
InChI |
InChI=1S/2C6H13N2O2.Zn/c2*7-4-2-1-3-5(8)6(9)10;/h2*5,8H,1-4,7H2,(H,9,10);/q2*-1;+2/t2*5-;/m00./s1 |
InChI-Schlüssel |
XYXBVHINGRJAOR-MDTVQASCSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)O)[NH-].C(CCN)C[C@@H](C(=O)O)[NH-].[Zn+2] |
Kanonische SMILES |
C(CCN)CC(C(=O)O)[NH-].C(CCN)CC(C(=O)O)[NH-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


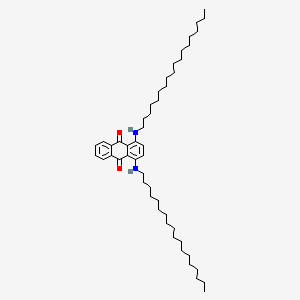
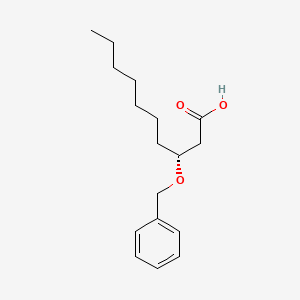

![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
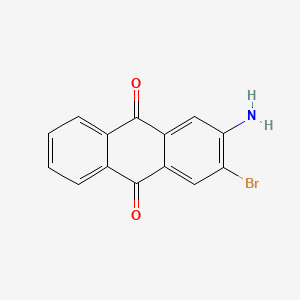
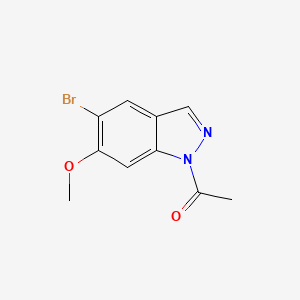
![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)



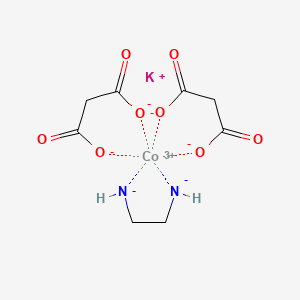
![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)

